Methyl 2-amino-3-bromo-5-methylbenzoate
Description
Significance of Halogenated Aminobenzoates in Organic Synthesis
Halogenated aminobenzoates are a particularly important subclass of substituted benzoates, serving as versatile building blocks in organic synthesis. The presence of both an amino group and a halogen atom on the aromatic ring provides two distinct points for chemical modification. The amino group can be readily diazotized and converted into a wide array of other functional groups, while the halogen atom, particularly bromine or iodine, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures, making halogenated aminobenzoates valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The specific positioning of these groups, as in the case of Methyl 2-amino-3-bromo-5-methylbenzoate, offers precise control over the regiochemical outcome of subsequent reactions.
Contextual Overview of the Methyl Benzoate (B1203000) Core Structure in Chemical Research
The methyl benzoate core structure is a fundamental motif in chemical research, prized for its relative stability and the synthetic accessibility of its derivatives. wikipedia.org In medicinal chemistry, the methyl benzoate scaffold is found in numerous drug candidates and approved pharmaceuticals, where it can act as a key pharmacophore or a structural backbone for further functionalization. ontosight.ai The ester functionality can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic ring provides a platform for the introduction of various substituents to modulate properties such as lipophilicity, metabolic stability, and target affinity. nih.gov The study of methyl benzoate derivatives continues to be a fertile ground for the discovery of new therapeutic agents. ontosight.ai
Importance of Regioisomers in Synthetic and Mechanistic Studies
Regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on a core structure, are of paramount importance in synthetic and mechanistic studies. The precise location of a functional group on an aromatic ring can dramatically alter the electronic and steric environment of the molecule, leading to vastly different reactivity and properties. For instance, the position of a bromine atom and an amino group on a methyl benzoate ring will dictate the regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling reactions. mdpi.comnih.gov The synthesis of a specific regioisomer in high purity is often a critical challenge in organic synthesis, and the ability to control regioselectivity is a hallmark of a sophisticated synthetic strategy. Studying the properties and reactivity of different regioisomers provides valuable insights into reaction mechanisms and the fundamental principles governing chemical reactivity.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and related known compounds.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
Note: These properties are predicted based on the structure and data for similar compounds.
Synthesis of this compound
The synthesis of this compound would typically proceed via the esterification of its corresponding carboxylic acid precursor, 2-amino-3-bromo-5-methylbenzoic acid.
Esterification of 2-amino-3-bromo-5-methylbenzoic acid:
A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.org The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
General Procedure:
2-amino-3-bromo-5-methylbenzoic acid is dissolved in an excess of methanol.
A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added to the solution. wikipedia.org
The reaction mixture is heated at reflux for several hours.
After cooling, the excess methanol is removed under reduced pressure.
The residue is then neutralized with a weak base, such as sodium bicarbonate solution, and extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by techniques such as recrystallization or column chromatography.
Spectroscopic Data of the Precursor: 2-amino-3-bromo-5-methylbenzoic acid
| Spectroscopic Data | 2-amino-3-bromo-5-methylbenzoic acid |
| ¹H NMR (DMSO-d₆, δ, ppm) | 7.65 (d, J=2.0 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 5.5 (br s, 2H), 2.2 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 169.0, 147.0, 134.0, 131.0, 129.0, 118.0, 109.0, 20.0 |
| IR (KBr, cm⁻¹) | 3470, 3370, 1680, 1600, 1420, 1300, 880 |
Note: This data is for the carboxylic acid precursor and is provided for structural reference.
Research Applications and Findings
Specific research applications for this compound are not widely reported in the current scientific literature. However, based on the functionalities present in the molecule, it can be considered a valuable synthetic intermediate. The amino group can be a precursor for the formation of various heterocyclic systems, and the bromo substituent is well-suited for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules with potential applications in materials science and medicinal chemistry.
For instance, the structurally related compound, methyl 2-amino-5-bromo-3-methylbenzoate, has been utilized as a starting material in the synthesis of more complex molecules, highlighting the synthetic utility of this class of compounds. google.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-bromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWLYKLRXJWJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 3 Bromo 5 Methylbenzoate and Analogues
Direct Synthesis Approaches to Methyl 2-amino-3-bromo-5-methylbenzoate
Direct synthesis methods involve the functionalization of a molecule that already contains the methyl anthranilate framework. These are often efficient routes that involve one or two steps from readily available starting materials.
A primary direct method for synthesizing halogenated anthranilates is the electrophilic bromination of a corresponding substituted methyl anthranilate. For the target molecule, the logical precursor would be Methyl 2-amino-5-methylbenzoate. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The amino group (-NH2) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methyl group (-CH3) is also an ortho-, para-director, while the methyl ester (-COOCH3) is a deactivating meta-director. Given the strong activating nature of the amino group, bromination is expected to occur at the position ortho to it, which is the C3 position, leading to the desired product.
A similar, well-documented reaction is the synthesis of the isomeric compound, Methyl 2-amino-5-bromo-3-methylbenzoate, from Methyl 2-amino-3-methylbenzoate. google.com This transformation is achieved with high efficiency using a mixture of hydrogen bromide and hydrogen peroxide. google.com The process involves adding hydrogen bromide to a solution of the methyl anthranilate derivative, followed by the dropwise addition of hydrogen peroxide, which generates bromine in situ for the electrophilic substitution. google.com This method has been shown to produce the brominated product in high purity and yield. google.com
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| Methyl 2-amino-3-methylbenzoate | Hydrogen bromide (48%), Hydrogen peroxide (30%) | Temperature kept below 70°C | Methyl 2-amino-5-bromo-3-methylbenzoate | 97.7% | google.com |
An alternative direct approach is the esterification of the corresponding carboxylic acid, 2-amino-3-bromo-5-methylbenzoic acid. chemimpex.com This compound serves as a key intermediate that can be converted to its methyl ester through several standard laboratory methods. chemimpex.com
One of the most common methods is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
A milder and highly efficient method involves the use of trimethylchlorosilane (TMSCl) with methanol. mdpi.com In this procedure, the amino acid is treated with TMSCl and methanol at room temperature. mdpi.com This system facilitates the esterification, yielding the amino acid methyl ester hydrochloride in good to excellent yields. mdpi.com This method is compatible with a wide range of amino acids, including both natural and synthetic aromatic variants. mdpi.com
| Starting Material | Reagents | Key Conditions | Product | Typical Yield | Reference |
| 2-Amino-3-bromo-5-methylbenzoic acid | Methanol, H2SO4 (catalyst) | Reflux | This compound | Good | General Method |
| Amino Acids (General) | Methanol, Trimethylchlorosilane | Room Temperature | Amino Acid Methyl Ester Hydrochlorides | Good to Excellent | mdpi.com |
Precursor Synthesis Pathways and Strategies
These multi-step strategies involve constructing the target molecule from simpler precursors by sequentially introducing the required functional groups onto the aromatic ring.
The formation of the anthranilate core can be accomplished via the amination of a suitably substituted halogenated benzoate (B1203000) precursor. This approach typically involves a transition-metal-catalyzed cross-coupling reaction. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives to produce N-aryl anthranilic acids. nih.govresearchgate.net This method is powerful as it eliminates the need for protecting the acid functionality and works with a wide range of substrates, producing the desired products in high yields. nih.govresearchgate.net
To synthesize the target molecule, this strategy would conceptually involve a precursor such as Methyl 2,3-dihalogeno-5-methylbenzoate, followed by a selective amination at the C2 position. The choice of catalyst and reaction conditions would be critical to ensure the selective displacement of one halogen over the other.
This pathway focuses on the synthesis of the key intermediate, 2-amino-3-bromo-5-methylbenzoic acid, by performing the bromination prior to other functional group manipulations. A logical synthetic route would begin with the bromination of 2-amino-5-methylbenzoic acid. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents. The potent ortho-, para-directing amino group at C2, combined with the ortho-, para-directing methyl group at C5, strongly favors the substitution at the C3 position, which is ortho to the amino group. The reaction can be carried out using standard brominating agents like molecular bromine in a suitable solvent such as acetic acid.
Challenges in selective bromination can arise due to the presence of multiple activating groups, potentially leading to isomeric byproducts. google.com However, the concerted directing effects in 2-amino-5-methylbenzoic acid provide a strong basis for achieving high regioselectivity for the desired 3-bromo isomer.
A robust and widely used strategy for preparing aromatic amines is the reduction of a corresponding nitro compound. This pathway to this compound would involve the synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to an amine.
The synthesis would commence with a precursor like 3-bromo-5-methylbenzoic acid, which would undergo nitration to introduce a nitro group, followed by esterification. The final and crucial step is the reduction of the nitro group. A variety of reducing agents are effective for this transformation. A common and effective method involves using iron powder in the presence of an acid, such as acetic acid or an ammonium (B1175870) chloride solution. chemicalbook.com For instance, the reduction of the analogous Methyl 5-bromo-2-methyl-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-methylbenzoate is successfully carried out using iron powder and ammonium chloride in an ethanol/water solvent system at 90°C, affording the amino compound in nearly quantitative yield. chemicalbook.com Other established methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), and the use of other metals like tin (Sn) or stannous chloride (SnCl2) in concentrated hydrochloric acid. sciencemadness.org
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Iron (Fe) powder, Ammonium chloride (NH4Cl) | Ethanol/Water, 90°C, 1 hour | Methyl 3-amino-5-bromo-2-methylbenzoate | 99.1% | chemicalbook.com |
| Methyl m-nitrobenzoate (General) | Hydrogen (H2), Palladium on Carbon (Pd-C) | Methanol | Methyl m-aminobenzoate | Quantitative | sciencemadness.org |
One-Pot Synthetic Protocols for Related Halogenated Aminobenzoates
While a specific one-pot synthesis for this compound is not extensively documented, analogous one-pot methodologies for other halogenated aminobenzoates can provide a framework for its potential synthesis. These methods often rely on the sequential addition of reagents to a single reaction vessel, thereby increasing efficiency and reducing waste.
One such relevant approach involves a Sandmeyer-type reaction. For instance, the synthesis of 2-bromo-4-fluoro-5-methyl-benzoic acid methyl ester is achieved by treating the corresponding 2-amino precursor with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the addition of copper(I) bromide. chemicalbook.com This suggests a potential one-pot pathway starting from an appropriate aminobenzoate, where diazotization and subsequent bromination occur in a single pot.
Another one-pot strategy that could be adapted involves the simultaneous halogenation and amination of a suitable precursor. While not directly applied to this specific molecule, one-pot borylation/amination reactions have been developed for aryl halides, indicating the feasibility of multi-reaction sequences in a single vessel. nih.gov Furthermore, one-pot procedures for the synthesis of 2-aminated benzoxazoles and benzothiazoles from corresponding thiols involve a chlorination-amination sequence, highlighting the utility of one-pot methods in constructing related heterocyclic systems. nih.gov
The following table outlines a representative one-pot synthesis for a related halogenated benzoate, which could serve as a model for the synthesis of this compound.
Table 1: One-Pot Synthesis of 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester chemicalbook.com
| Step | Reagents | Conditions | Duration | Yield |
|---|---|---|---|---|
| Diazotization | Methyl 2-amino-4-fluoro-5-methylbenzoate, 48% Hydrobromic acid, Sodium nitrite (aq. solution) | 0°C | 30 min | - |
| Bromination | Copper(I) bromide | 0°C to room temperature | 1 h | 74% |
This example demonstrates the viability of a one-pot approach for introducing a bromine atom onto an aminobenzoate ring system.
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
A plausible multi-step synthesis for a related isomer, Methyl 2-amino-5-bromo-3-methylbenzoate, starts with Methyl 2-amino-3-methylbenzoate. google.com This process involves the direct bromination of the aromatic ring using a mixture of hydrogen bromide and hydrogen peroxide. google.com The optimization of this step would involve a careful study of several parameters.
Key Optimization Parameters:
Temperature: The reaction temperature must be carefully controlled to prevent side reactions and ensure the desired regioselectivity. For the bromination of Methyl 2-amino-3-methylbenzoate, the temperature is kept below 70°C. google.com
Reagent Stoichiometry: The molar ratios of the starting material to the brominating agents (HBr and H2O2) are critical. An excess of the brominating agent may lead to the formation of di-brominated byproducts.
Reaction Time: The duration of the reaction needs to be sufficient for complete conversion of the starting material, but not so long as to promote the formation of degradation products.
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For the bromination of Methyl 2-amino-3-methylbenzoate, the reaction is carried out in an aqueous medium. google.com
The following table details the reaction conditions for the synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate, which can be considered a model for the optimization of a multi-step synthesis of the target compound.
Table 2: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate google.com
| Starting Material | Reagents | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|---|
| Methyl 2-amino-3-methylbenzoate | Hydrogen bromide (48%), Hydrogen peroxide (30%) | Water | < 70°C | 2 h (H2O2 addition) | Methyl 2-amino-5-bromo-3-methylbenzoate |
Further steps in a multi-step synthesis, such as the esterification of the corresponding carboxylic acid, would also require optimization. For instance, the conversion of p-aminocinnamic acids to their methyl esters has been studied using different methods, including thionyl chloride in methanol, sulfuric acid in methanol, and dimethyl sulfate (B86663) in acetone, with the latter proving to be the most efficient in terms of yield and purity. researchgate.net This highlights the importance of screening different reagents and conditions to optimize each step of a multi-step synthesis.
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring in Substituted Methyl Benzoates
Aromatic rings, typically rich in electrons, tend to undergo electrophilic aromatic substitution (EAS), where an electrophile replaces an atom (usually hydrogen) on the ring. grabmyessay.com The rate and regioselectivity of this reaction are heavily influenced by the substituents attached to the ring. msu.edu Substituents are broadly classified as either activating or deactivating.
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. msu.edu Examples include amino (-NH2), hydroxyl (-OH), and alkyl (-R) groups. masterorganicchemistry.commsu.edu
Deactivating groups withdraw electron density from the ring, rendering it less nucleophilic and less reactive. These groups typically direct incoming electrophiles to the meta position. numberanalytics.com This category includes nitro (-NO2), carboxyl (-COOH), and ester (-COOR) groups. masterorganicchemistry.comnumberanalytics.com
Conversely, nucleophilic aromatic substitution (SNAr) occurs when an aromatic ring is electron-poor. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comwikipedia.org A good leaving group, such as a halide, is also necessary for the reaction to proceed. wikipedia.org Therefore, the reactivity of a substituted methyl benzoate (B1203000) is a balance of these activating and deactivating influences. An electron-donating group will enhance EAS reactivity, while an electron-withdrawing group will decrease it but potentially enable SNAr. masterorganicchemistry.comstackexchange.com
| Substituent Group | Effect on EAS Reactivity | Directing Influence | Nature |
|---|---|---|---|
| -NH2, -OH | Strongly Activating | Ortho, Para | Electron-Donating (Resonance) |
| -OR (Alkoxy) | Activating | Ortho, Para | Electron-Donating (Resonance) |
| -R (Alkyl) | Weakly Activating | Ortho, Para | Electron-Donating (Inductive) |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Electron-Withdrawing (Inductive) > Donating (Resonance) |
| -COOR (Ester) | Deactivating | Meta | Electron-Withdrawing (Resonance & Inductive) |
| -NO2 | Strongly Deactivating | Meta | Electron-Withdrawing (Resonance & Inductive) |
Role of the Bromo Substituent in Synthetic Transformations, including Nucleophilic Aromatic Substitution
The bromine atom in Methyl 2-amino-3-bromo-5-methylbenzoate plays a dual role. In electrophilic aromatic substitution, halogens are considered deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. masterorganicchemistry.com This deactivation makes the ring less reactive than unsubstituted benzene (B151609). However, the resonance effect, which involves the donation of a lone pair of electrons to the ring, directs incoming electrophiles to the ortho and para positions. msu.edu
In the context of nucleophilic aromatic substitution (SNAr), the bromo substituent can function as a leaving group. wikipedia.org SNAr reactions require an electron-deficient aromatic ring, which is typically achieved by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the intermediate carbanion. masterorganicchemistry.com In this compound, the activating amino group counteracts the deactivating ester group, making the ring less suited for SNAr compared to rings with multiple strong electron-withdrawing groups like nitro groups. masterorganicchemistry.com However, under specific conditions with a strong nucleophile, the displacement of the bromide is a potential synthetic pathway.
Reaction Mechanisms Governing Derivatization and Functionalization
Derivatization of this compound primarily follows the mechanisms of electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The mechanism proceeds in two main steps:
Attack by the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. grabmyessay.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. aiinmr.com
Nucleophilic Aromatic Substitution (SNAr): This mechanism, also a two-step process, is characteristic of electron-poor aromatic rings with a good leaving group:
Nucleophilic attack: A strong nucleophile (Nu-) attacks the carbon atom bearing the leaving group (e.g., bromine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The negative charge is delocalized across the ring and is particularly stabilized by any electron-withdrawing groups at the ortho and para positions.
Loss of the leaving group: The leaving group (e.g., Br-) is expelled from the intermediate, which restores the aromaticity of the ring and forms the final product. masterorganicchemistry.com Unlike S_N2 reactions, the attack does not occur from the backside due to the steric hindrance of the ring. wikipedia.org
These reactions are fundamental for the functionalization of the molecule, allowing for the introduction of new groups or the replacement of existing ones to synthesize various derivatives. researchgate.netlibretexts.org
Influence of Amine and Ester Functional Groups on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is a direct result of the competing electronic effects of the amino and methyl ester groups.
Amino Group (-NH2): Located at the C2 position, the amino group is a powerful activating group. msu.edu Through resonance, its lone pair of electrons is delocalized into the benzene ring, significantly increasing the electron density, especially at the ortho (C3) and para (C6) positions. masterorganicchemistry.comresearchgate.net This makes the ring highly susceptible to electrophilic attack.
Methyl Ester Group (-COOCH3): Positioned at C1, the ester group is deactivating. numberanalytics.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. numberanalytics.com This group directs incoming electrophiles to the meta positions (C3 and C5).
Studies on Proton Transfer Processes and Tautomeric Equilibria in Related Structures
While specific studies on this compound are limited, research on related aminobenzoic acid derivatives provides significant insight into potential proton transfer and tautomeric phenomena.
Proton Transfer Processes: Proton transfer is a fundamental chemical reaction. nih.govrsc.org Studies on molecules like p-aminobenzoic acid (PABA) have identified two primary mechanisms for intramolecular proton transfer between the amino and carboxylic acid groups, often mediated by solvent molecules. rsc.orguow.edu.aunih.gov
Vehicle Mechanism: A single solvent molecule (like water or methanol) acts as a "vehicle," accepting a proton from one site (e.g., the protonated amine) and transporting it to another site (e.g., the carbonyl oxygen). uow.edu.auresearchgate.netacs.org
Grotthuss Mechanism (Proton Relay): This mechanism involves a network of hydrogen-bonded solvent molecules. A proton is shuttled sequentially along this chain, resulting in long-range proton transport without the large-scale movement of any single molecule. nih.govrsc.orgresearchgate.net
These processes are crucial in determining the site of protonation in different environments (gas phase vs. solution), which in turn affects the molecule's chemical properties and reactivity. rsc.orgnih.gov
| Mechanism | Description | Key Feature |
|---|---|---|
| Vehicle Mechanism | A single solvent molecule transports a proton from a donor site to an acceptor site within the same molecule. researchgate.net | Direct transport by a carrier molecule (e.g., H2O, NH3). nih.govresearchgate.net |
| Grotthuss Mechanism | Sequential proton hopping along a hydrogen-bonded network of solvent molecules. rsc.org | Proton relay or shuttle through a chain of molecules. nih.govrsc.org |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Methyl 2-amino-3-bromo-5-methylbenzoate, ¹H and ¹³C NMR, along with two-dimensional techniques, would offer a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of both the ester and the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino group (-NH₂) and methyl group (-CH₃), and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups.
The anticipated signals are as follows:
Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These protons would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at C6, being ortho to the electron-donating amino group, would likely appear at a slightly lower chemical shift compared to the proton at C4, which is situated between the bromo and methyl substituents.
Amino Protons (-NH₂): A broad singlet is anticipated for the two protons of the primary amine. The chemical shift of this signal can vary depending on the solvent and concentration.
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected.
Aromatic Methyl Protons (-CH₃): Another distinct singlet will be observed for the three protons of the methyl group attached to the benzene ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.0 - 7.5 | s |
| H-6 | 6.5 - 7.0 | s |
| -NH₂ | 4.5 - 5.5 | br s |
| -OCH₃ | 3.8 - 4.0 | s |
| Ar-CH₃ | 2.2 - 2.5 | s |
Note: These are predicted values based on the analysis of similar substituted benzene derivatives.
The expected signals include:
Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group will appear at the lowest field (highest chemical shift) due to its deshielded nature.
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The chemical shifts will be determined by the attached substituents. For instance, the carbon attached to the amino group (C2) will be shifted upfield compared to an unsubstituted benzene, while the carbon attached to the bromine atom (C3) will be influenced by the halogen's electronegativity and heavy atom effect.
Methyl Carbons: Two signals in the upfield region will correspond to the methyl ester carbon (-OCH₃) and the aromatic methyl carbon (Ar-CH₃).
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-1 | 125 - 130 |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| -OCH₃ | 50 - 55 |
| Ar-CH₃ | 20 - 25 |
Note: These are predicted values based on the analysis of similar substituted methyl benzoates.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, the absence of significant cross-peaks in the aromatic region would confirm the isolated nature of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the signals for the C4-H4 and C6-H6 pairs, as well as the methyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methyl ester protons and the carbonyl carbon, as well as the C1 carbon, would confirm the ester functionality and its position. Similarly, correlations from the aromatic methyl protons to the C4, C5, and C6 carbons would solidify the assignment of the aromatic ring.
Vibrational Spectroscopy for Molecular Conformation and Functional Group Characterization
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amino (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 3000 - 2850 | C-H stretching | Methyl (-CH₃) |
| 1720 - 1700 | C=O stretching | Ester |
| 1620 - 1580 | N-H bending | Amino (-NH₂) |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 1300 - 1100 | C-O stretching | Ester |
| 1100 - 1000 | C-N stretching | Aryl Amine |
| 700 - 600 | C-Br stretching | Bromoalkane |
Note: These are predicted vibrational frequencies based on characteristic group frequencies.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar or symmetric bonds often show stronger signals in Raman.
The FT-Raman spectrum of this compound would be expected to show:
Strong signals for the aromatic C=C stretching vibrations.
Characteristic signals for the C-H stretching of the methyl groups.
A notable signal for the C-Br stretching vibration.
The combination of FT-IR and FT-Raman would allow for a comprehensive characterization of the vibrational modes of the molecule, confirming the presence of all key functional groups.
Electronic Absorption and Emission Spectroscopy
This section would typically detail the interaction of the molecule with ultraviolet and visible light, providing insights into its electronic structure and potential for light emission.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the aromatic ring substituted with amino, bromo, and methyl ester groups constitutes the primary chromophore. The analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording its absorbance spectrum. The resulting spectrum would be expected to show distinct absorption bands corresponding to π → π* transitions, characteristic of the benzene ring, and potentially n → π* transitions associated with the non-bonding electrons of the amino and carbonyl groups. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide critical information about the molecule's electronic properties.
Photoluminescence Studies
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the electronic structure of the excited states and the relaxation pathways available to the molecule after excitation.
To characterize this compound, a solution of the compound would be excited at a wavelength corresponding to one of its absorption maxima identified by UV-Vis spectroscopy. The instrument would then scan for emitted light at longer wavelengths. The resulting emission spectrum would reveal the compound's capacity for fluorescence. The analysis would focus on the emission wavelength, intensity, and quantum yield, which measures the efficiency of the fluorescence process. These data are valuable for understanding the molecule's potential applications in areas such as molecular probes, sensors, or light-emitting materials.
X-ray Diffraction Analysis for Solid-State Molecular Structure
Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles
This technique requires growing a high-quality single crystal of the compound. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields a detailed model of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision.
For this compound, this analysis would provide definitive values for all bond lengths (e.g., C-C, C-N, C-Br, C=O), bond angles (e.g., C-C-C in the ring, N-C-C), and dihedral angles. Dihedral angles are particularly important as they describe the conformation of the molecule, such as the orientation of the methyl ester group relative to the plane of the aromatic ring. This information is crucial for understanding steric and electronic effects within the molecule.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are critical non-covalent interactions that significantly influence molecular conformation and crystal packing. The precise atomic coordinates obtained from single-crystal X-ray diffraction allow for a detailed analysis of these interactions.
In the structure of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as an acceptor. An analysis would search for potential intramolecular hydrogen bonds, for instance, between the amino group and the nearby carbonyl oxygen, which can stabilize the molecular conformation. Furthermore, the analysis would identify intermolecular hydrogen bonds, where the amino group of one molecule interacts with the carbonyl group of a neighboring molecule, leading to the formation of extended chains, sheets, or more complex three-dimensional networks.
Crystal Packing and Supramolecular Assembly
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is governed by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Computational Chemistry and Theoretical Frameworks
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and predict the equilibrium geometry of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can calculate a molecule's structure and energy with high accuracy.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This analysis can predict bond lengths, bond angles, and dihedral (torsion) angles.
For related compounds like Methyl 2-amino-5-bromobenzoate, both X-ray crystallography and DFT calculations have been used to define its molecular structure. These studies reveal that the molecule is nearly planar. The planarity is stabilized by an intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the ester group, which forms a stable six-membered ring structure known as an S(6) ring motif. In this isomer, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is found to be minimal, at 5.73°. Such computational and experimental analyses for Methyl 2-amino-3-bromo-5-methylbenzoate would similarly seek to identify its preferred conformation, assessing the planarity and the influence of intramolecular forces on its geometry.
Table 1: Selected Experimental Torsion Angles for the Related Isomer, Methyl 2-amino-5-bromobenzoate This table presents data for a related isomer to illustrate the output of conformational analysis. Specific values for this compound would require a dedicated study.
| Atoms (Torsion Angle) | Angle (°) |
| C5—C6—C7—O1 | 174.3 |
| C5—C6—C7—O2 | -5.2 |
| C6—C7—O2—C8 | -178.9 |
| O1—C7—O2—C8 | 0.6 |
Source: Adapted from Khan, I. U., Khan, M. H., & Akkurt, M. (2011).
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.
DFT calculations are employed to compute the energies of these orbitals. For the related compound Methyl 2-amino-5-bromobenzoate, HOMO-LUMO analysis has shown that charge transfer occurs within the molecule. The specific energies of HOMO, LUMO, and the resulting energy gap for this compound would reveal its electronic character, charge distribution, and susceptibility to electronic excitation.
Table 2: Frontier Molecular Orbital Energies (Illustrative) This table provides a conceptual framework for the data obtained from a HOMO-LUMO analysis. Actual values are dependent on the specific molecule and computational method.
| Parameter | Energy (eV) | Description |
| EHOMO | (Calculated Value) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | (Calculated Value) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas signify positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
ESP maps are valuable for predicting how a molecule will interact with other molecules and identifying its reactive sites. For a molecule like this compound, an ESP map would likely show negative potential (red) localized around the electronegative oxygen atoms of the ester group and the nitrogen of the amino group. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.
Quantum Chemical Investigations of Tautomerism and Isomerization
Quantum chemical methods are instrumental in exploring the dynamic processes of tautomerism and isomerization, where a molecule rearranges into different structural forms. These investigations can map out the energy landscapes of these transformations.
Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For this compound, potential tautomerism could involve the amino group, leading to an imine tautomer, although the aromaticity of the benzene (B151609) ring makes this energetically unfavorable. Geometrical isomers relate to different spatial arrangements of substituents, particularly around rotatable bonds. The primary geometrical isomerism in this molecule would arise from the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-O bond within the ester group itself. Computational studies would calculate the relative energies of these different conformers to identify the most stable forms.
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter—such as a bond length, bond angle, or dihedral angle—is systematically varied. This method allows for the exploration of reaction pathways, the identification of energy minima (stable isomers and conformers), and the location of transition states (energy maxima along a reaction coordinate).
To study the conformational changes in this compound, a PES scan could be performed by rotating the dihedral angle of the ester group relative to the plane of the benzene ring. The resulting energy profile would reveal the energy barriers to rotation and identify the most stable rotational conformers. While specific PES scan studies for this molecule or its close analogs are not available in the cited literature, this theoretical approach remains a powerful tool for understanding its dynamic behavior and isomerization pathways.
Prediction and Assignment of Vibrational Spectra
Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of this compound. By calculating the vibrational frequencies using methods like DFT, a theoretical spectrum (FT-IR and FT-Raman) can be generated. These calculated frequencies are then correlated with experimental spectra to assign specific vibrational modes to the corresponding functional groups within the molecule.
The process involves optimizing the molecular geometry to its lowest energy state. Following optimization, the vibrational frequencies are calculated. These theoretical values are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data.
Key vibrational modes for this compound include:
N-H Vibrations : The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations.
C-H Vibrations : These include stretching and bending modes from both the aromatic ring and the methyl groups. Aromatic C-H stretching usually occurs above 3000 cm⁻¹.
C=O Stretching : The carbonyl group of the methyl ester is a strong infrared absorber and typically appears in a characteristic region of the spectrum.
C-Br Stretching : The carbon-bromine bond has a characteristic stretching vibration at lower wavenumbers, generally in the 710-505 cm⁻¹ range. ijtsrd.com
Ring Vibrations : The benzene ring itself has several characteristic in-plane and out-of-plane bending and stretching modes.
The potential energy distribution (PED) analysis is often used in conjunction with these calculations to provide a quantitative measure of how much each functional group contributes to a particular vibrational mode.
Table 1: Predicted Vibrational Assignments for this compound Analogues Data is based on theoretical calculations for similar compounds like 2-amino-5-bromobenzoic acid and may be used to approximate the spectral characteristics of this compound.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| Asymmetric Stretching | N-H | ~3500 |
| Symmetric Stretching | N-H | ~3400 |
| Stretching | Aromatic C-H | ~3065 |
| Stretching | C=O | ~1700-1750 |
| In-plane Bending | N-H | ~1600 |
| Stretching | Aromatic C-C | ~1400-1600 |
| In-plane Bending | C-H | ~1000-1300 |
| Out-of-plane Bending | C-H | ~700-1000 |
| Stretching | C-Br | ~600-640 |
Analysis of Aromaticity Indices
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. This property can be quantified using various theoretical indices. For this compound, these indices are calculated for the substituted benzene ring to understand how the substituents (amino, bromo, methyl, and methyl ester groups) influence its aromatic character.
Commonly used aromaticity indices include:
Nucleus-Independent Chemical Shift (NICS) : This is a magnetic descriptor of aromaticity. It is calculated by placing a "ghost" atom (a probe with no electrons or nucleus) at the center of the aromatic ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring.
Harmonic Oscillator Model of Aromaticity (HOMA) : This index is based on the geometry of the molecule. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value of 0 would represent a non-aromatic system.
Calculations for substituted benzenes show that the nature of the substituents can modulate the aromaticity of the ring. Both electron-donating groups (like -NH₂ and -CH₃) and electron-withdrawing groups (like -COOCH₃ and -Br) can affect the π-electron delocalization and bond lengths, which in turn alters the HOMA and NICS values.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.comresearchgate.net Theoretical calculations are crucial for predicting the NLO response of molecules like this compound. The NLO properties arise from the interaction of the molecule's electron cloud with an applied electric field.
The key parameters calculated to evaluate NLO properties are:
Dipole Moment (µ) : Represents the measure of polarity of the molecule.
Polarizability (α) : Describes the ease with which the electron cloud can be distorted by an electric field.
First-Order Hyperpolarizability (β₀) : This is the primary determinant of the second-order NLO response. A large β₀ value is indicative of a strong NLO material.
For a molecule to have significant NLO properties, it often requires a substantial difference between the ground state and excited state dipole moments, which is facilitated by intramolecular charge transfer (ICT). In this compound, the presence of both electron-donating (amino) and electron-withdrawing (bromo, methyl ester) groups can create this ICT character. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential. A small HOMO-LUMO energy gap often correlates with higher polarizability and hyperpolarizability, as it indicates that electrons can be more easily excited. researchgate.net
Table 2: Calculated NLO Properties for a Structural Analogue, Methyl 2-amino-5-bromobenzoate These values, calculated using the B3LYP/6-311++G(d,p) method, provide an estimation of the NLO character.
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | µ | 3.315 | Debye |
| Mean Polarizability | α₀ | 16.58 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability | Δα | 12.31 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β₀ | 2.508 x 10⁻³⁰ | esu |
Thermodynamic Property Calculations (e.g., Gibbs Free Energy)
Computational methods can accurately predict the thermodynamic properties of this compound. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and structural parameters obtained from DFT calculations.
Key thermodynamic properties that can be calculated include:
Enthalpy (H) : The total heat content of the system.
Entropy (S) : A measure of the disorder or randomness of the system.
Gibbs Free Energy (G) : A critical value that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a reaction. A negative change in Gibbs free energy indicates a spontaneous process.
These properties are often calculated at different temperatures to understand how temperature affects the stability and reactivity of the compound. For instance, studying the relationship between thermodynamic functions and temperature can reveal the feasibility of synthesizing the compound under different thermal conditions. These theoretical calculations provide a foundation for understanding the molecule's stability and potential reaction pathways without the need for extensive experimental calorimetry. nih.gov
Table 3: Theoretically Calculated Thermodynamic Properties Illustrative values demonstrating the type of data obtained from computational analysis.
| Property | Symbol | Illustrative Value | Unit |
| Enthalpy | H | - | kJ/mol |
| Entropy | S | - | J/(mol·K) |
| Gibbs Free Energy | G | - | kJ/mol |
| Heat Capacity | Cₚ | - | J/(mol·K) |
Applications in Advanced Organic Synthesis
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic positioning of reactive functional groups on Methyl 2-amino-3-bromo-5-methylbenzoate makes it a valuable precursor for multi-step syntheses. The ortho-amino ester arrangement is a common feature in pharmaceuticals and agrochemicals, while the bromine atom provides a handle for introducing further complexity through cross-coupling reactions. The compound's structure is foundational for creating more elaborate molecules by sequential modification of its functional groups. For instance, related 2-amino-5-bromobenzoic acid derivatives are known intermediates in the synthesis of various biologically active compounds, including inhibitors of kinesin HSET (KIFC1). nih.gov The core structure is also related to intermediates used for synthesizing benzothiazines, a class of heterocyclic compounds with diverse applications. researchgate.net
**6.2. Derivatization Strategies for Diverse Chemical Scaffolds
The functional groups of this compound can be selectively targeted to build a wide range of chemical structures. The bromine atom, amino group, and ester moiety each offer distinct pathways for derivatization.
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. mdpi.com In this case, the aryl bromide can be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters to form biaryl compounds or introduce other organic fragments. nih.govnih.gov These reactions are known for their mild conditions and tolerance of a wide range of functional groups, including the amino and ester groups present on the substrate. mdpi.comnih.gov The development of a Suzuki-Miyaura cross-coupling reaction for unprotected ortho-bromoanilines highlights the feasibility of such transformations on this class of compounds. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 3-position of the benzoate (B1203000) ring. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.org Intramolecular Heck reactions starting from similar bromoindoles have been used to synthesize various carboline frameworks. nih.govresearchgate.net
| Reaction | Typical Catalyst | Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | Phosphine ligands (e.g., SPhos, PPh₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, THF, H₂O/Isopropanol | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Heck | Pd(OAc)₂, PdCl₂ | Phosphine ligands (e.g., PPh₃) | K₂CO₃, Et₃N | DMF, Acetonitrile | C-C (Aryl-Alkene) |
The bromo substituent can be replaced with a nitrile (cyano) group through transition metal-catalyzed cyanation. This transformation is highly valuable as nitriles are versatile intermediates that can be converted into other functional groups such as carboxylic acids, amines, amides, and ketones. researchgate.netresearchgate.net A common method involves reacting the aryl bromide with a cyanide source, such as copper(I) cyanide (CuCN) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), often at elevated temperatures. researchgate.netgoogle.com
A patented process describes the cyanation of the closely related isomer, Methyl 2-amino-5-bromo-3-methylbenzoate, to produce Methyl 2-amino-5-cyano-3-methylbenzoate. google.com This reaction is carried out by heating the bromo-compound with copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP). google.com This demonstrates a robust method for introducing a cyano group onto this type of scaffold.
| Reaction | Cyanide Source | Catalyst/Reagent | Solvent | Temperature |
| Cyanation | Copper(I) Cyanide (CuCN) | None (reagent) | N-Methyl-2-pyrrolidinone (NMP) | 170 °C |
The methyl ester group of this compound can be converted into a carboxamide through an amidation reaction. This is typically achieved by reacting the ester with a primary or secondary amine. While this reaction can be slow, it can be facilitated by heating or through the use of catalysts. researchgate.net The direct amidation of esters is a key transformation for synthesizing amides, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.netmdpi.com
For example, a related process describes the reaction of methyl 2-amino-5-bromo-3-methylbenzoate with methylamine (B109427) to form the corresponding N-methylamide. google.com This transformation is a critical step in the synthesis of certain commercial products. The reaction can be performed by heating the ester with an aqueous or gaseous solution of the amine.
The presence of a bromine atom in this compound makes it a candidate for use in X-ray crystallography for structure determination. nih.gov Bromine is a "heavy atom" that scatters X-rays more strongly than lighter atoms like carbon, oxygen, or nitrogen. nih.gov This property is exploited to solve the "phase problem" in crystallography. numberanalytics.com
By incorporating a brominated compound into a protein or other macromolecule crystal, either by co-crystallization or soaking, the phases of the diffracted X-rays can be determined using techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD). iucr.orgiucr.org The anomalous scattering signal from the bromine atom at specific X-ray wavelengths provides the necessary information to reconstruct the electron density map and determine the three-dimensional structure of the macromolecule. nih.govnih.gov This makes small, rigid brominated molecules like this compound potentially useful tools for structural biology. nih.gov
Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The bifunctional nature of this compound, with its ortho-amino and bromo substituents, makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. These ring systems are core structures in many pharmaceuticals and natural products.
Through intramolecular reactions, the amino group can act as a nucleophile to displace the bromine atom (or a group introduced at that position), leading to the formation of a new ring. For instance, after derivatization of the amino group, an intramolecular Heck reaction could be employed to form fused ring systems like carbolines. nih.gov Furthermore, related aminobenzoates are known to be intermediates in the synthesis of benzothiazines. researchgate.net The specific arrangement of functional groups in this compound allows for cyclization strategies that can lead to the formation of various fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Application in Peptide Synthesis and Unnatural Amino Acid Derivative Development (for related benzoic acids)
Substituted aminobenzoic acids, such as 2-amino-3-bromo-5-methylbenzoic acid, are valuable precursors and building blocks in the synthesis of modified peptides and unnatural amino acids. sigmaaldrich.comcymitquimica.com The presence of amino and carboxylic acid functionalities on an aromatic scaffold provides a rigid core that can be incorporated into peptide chains to induce specific secondary structures or to act as a non-natural spacer. nih.govnih.gov The substituents on the aromatic ring, in this case, a bromine atom and a methyl group, offer unique steric and electronic properties that can influence the reactivity of the molecule and the conformational preferences of the resulting peptides. chemimpex.comnih.gov
Challenges and Strategies in Peptide Coupling
The incorporation of sterically hindered amino acids, including substituted anthranilic acid derivatives, into a growing peptide chain presents a significant challenge in solid-phase peptide synthesis (SPPS). semanticscholar.orgnih.gov The reduced nucleophilicity of the aromatic amine, a consequence of electron delocalization into the benzene (B151609) ring, can lead to sluggish and incomplete coupling reactions. nih.gov Furthermore, the ortho-bromo substituent in a compound like 2-amino-3-bromo-5-methylbenzoic acid contributes additional steric bulk, further impeding the approach of the activated carboxyl group of the incoming amino acid.
To overcome these hurdles, specialized coupling reagents and optimized reaction conditions are often necessary. The choice of coupling agent is critical, with more reactive phosphonium- and uranium-based reagents, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often being more effective than standard carbodiimide-based methods. scilit.com The efficiency of these coupling reactions can be influenced by various factors, as detailed in the table below.
| Coupling Challenge | Potential Solution | Rationale |
| Low nucleophilicity of the aromatic amine | Use of highly reactive coupling reagents (e.g., HATU, HBTU) | Enhances the electrophilicity of the incoming amino acid's carboxyl group. |
| Steric hindrance from ortho-substituents | Extended coupling times and/or elevated temperatures | Provides sufficient energy and time for the reaction to proceed to completion. |
| Aggregation of the growing peptide chain | Use of chaotropic salts or alternative solvents | Disrupts intermolecular hydrogen bonding that leads to aggregation. |
| Incomplete coupling reactions | Double coupling cycles | Ensures that all available amino groups on the resin have reacted. |
This table summarizes common challenges and strategies in the peptide coupling of sterically hindered aminobenzoic acids.
A study on the coupling efficiencies of various amino acids in solid-phase synthesis highlighted that no single set of conditions guarantees complete reaction for all residues, emphasizing the need for careful monitoring and optimization, especially for difficult couplings involving hindered residues. semanticscholar.orgnih.gov
Development of Unnatural Amino Acid Derivatives
Halogenated aromatic compounds, including those with bromine substituents, serve as versatile intermediates for the synthesis of a wide array of unnatural amino acid derivatives. nih.gov The bromine atom in structures like 2-amino-3-bromo-5-methylbenzoic acid can be exploited in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce novel side chains and create diverse libraries of non-proteinogenic amino acids. enamine.net These unnatural amino acids can then be incorporated into peptides to probe protein structure and function, or to develop peptides with enhanced biological activity and stability. enamine.net
The development of synthetic methods for halogenated amino acids is an active area of research. For instance, methods for the synthesis of phenylalanine derivatives bearing halodifluoromethyl groups have been developed for their potential application in creating peptides with improved binding affinities, partly through the formation of halogen bonds. nih.gov While not directly involving this compound, these studies underscore the value of halogenated precursors in generating novel amino acid structures.
The general synthetic utility of related compounds is further demonstrated by the preparation of 2-amino-3,5-dibromobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. semanticscholar.orggoogle.compatsnap.com This highlights the reactivity of the positions on the benzene ring and the potential for further functionalization of such molecules.
Emerging Research Avenues and Methodological Advancements
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's shift towards sustainability has spurred significant research into green chemistry alternatives to traditional synthetic methods, which often rely on petroleum-based precursors and produce hazardous waste. mdpi.comresearchgate.netrepec.org For the synthesis of aminobenzoic acid derivatives, this involves moving away from non-renewable resources and environmentally damaging processes. mdpi.comresearchgate.net
One of the most promising green approaches is biosynthesis, which utilizes microorganisms or enzymes to produce complex chemicals from simple, renewable feedstocks like glucose or xylose. mdpi.comresearchgate.net This method can potentially replace multi-step chemical syntheses that require harsh conditions and toxic catalysts. mdpi.com Another key aspect of green synthesis is the use of eco-friendly solvents. For instance, in the synthesis of related compounds like 4-Bromoaniline, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been used as a sustainable alternative to traditional solvents. chemicalbook.com Furthermore, the development of recoverable solid acid catalysts, such as zirconia-based systems, for esterification reactions represents a significant step forward, as they prevent the formation of large amounts of acidic wastewater associated with traditional catalysts like sulfuric acid. mdpi.comedu.krd The direct hydrogenation of methyl benzoate (B1203000) is another process that aligns with the principles of green chemistry and atom economy. rsc.org
| Green Chemistry Strategy | Application to Methyl 2-amino-3-bromo-5-methylbenzoate Synthesis | Key Advantages |
| Biosynthesis | Use of engineered microorganisms to produce aminobenzoic acid precursors from renewable feedstocks. mdpi.comresearchgate.net | Reduces reliance on fossil fuels, minimizes toxic waste. mdpi.com |
| Eco-friendly Solvents | Employing solvents like 2-MeTHF in synthetic steps such as protection or functionalization. chemicalbook.com | Lower environmental impact, improved safety profile. |
| Solid Acid Catalysts | Using recoverable catalysts like Zr/Ti solid acids for the esterification step. mdpi.com | Catalyst reusability, elimination of corrosive liquid acid waste. mdpi.comedu.krd |
| Catalytic Hydrogenation | Developing efficient catalytic systems for precursor synthesis that maximize atom economy. rsc.org | High atom efficiency, alignment with green production principles. rsc.org |
High-Throughput Experimentation and Automated Synthesis for Libraries of Derivatives
The exploration of a chemical scaffold's potential requires the synthesis of numerous derivatives to establish structure-activity relationships. High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools for accelerating this process. These systems can perform a large number of reactions in parallel, systematically varying reagents, catalysts, and conditions.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling predictive modeling and intelligent optimization. mdpi.comrjptonline.org For a molecule like this compound, AI can be applied in several critical areas.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Retrosynthesis Planning | Proposing novel and efficient synthetic pathways from available starting materials. cas.org | Accelerates the design of new synthetic routes. |
| Reaction Outcome Prediction | Predicting the major product and byproducts of a given reaction. nih.govmdpi.com | Reduces experimental failures and resource waste. |
| Site Selectivity Prediction | Forecasting the position of functionalization, such as halogenation. digitellinc.com | Improves control over isomer formation. |
| Reaction Condition Optimization | Identifying the optimal solvent, catalyst, and temperature for maximum yield. mdpi.comyoutube.com | Increases efficiency and reduces development time. |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimization and scale-up. Advanced in-situ (in the reaction mixture) spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without the need for sampling and offline analysis. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy are powerful tools for this purpose. spectroscopyonline.comresearchgate.net Probes can be inserted directly into the reactor to track the concentration changes of reactants, intermediates, and products by observing their characteristic spectral signatures. aidic.ittaylorandfrancis.com For example, in-situ FTIR has been used to quantitatively monitor the synthesis of sodium benzoate, providing valuable kinetic data. aidic.it Similarly, online High-Performance Liquid Chromatography (HPLC) and specialized techniques like Cylindrical Internal Reflectance (CIR)-FTIR can provide detailed information on reaction progress and the formation of transient intermediates. taylorandfrancis.comacs.org Applying these methods to the synthesis of this compound would enable precise control over reaction endpoints, identify the formation of impurities, and offer deep mechanistic insights, leading to more robust and efficient processes. spectroscopyonline.com
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a primary driver of efficiency and selectivity. For the synthesis and functionalization of the this compound scaffold, several classes of advanced catalysts are being explored.
Palladium-based catalysts are highly versatile for cross-coupling reactions. Novel systems like palladium nanocrystals embedded in covalent organic frameworks (Pd NCs@COFs) have shown high efficiency in Heck cross-coupling reactions involving bromoaniline derivatives. chemicalbook.com Similarly, Pd/C-ethylene systems have been developed for the synthesis of substituted anilines. bohrium.comorganic-chemistry.org Beyond precious metals, more earth-abundant options are gaining traction. Manganese-based catalysts, for example, have been investigated for the selective hydrogenation of methyl benzoate. rsc.orgmdpi.com
Solid acid catalysts, such as titanium-zirconium mixed oxides, offer a green alternative for esterification, providing high activity and the significant advantage of being easily recoverable and reusable. mdpi.comresearchgate.net The exploration of these and other novel catalytic systems, including photocatalysts, is crucial for developing more economical and sustainable transformations of the target compound and its derivatives. mdpi.com
Multi-Component Reactions Incorporating the Methyl Benzoate Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a powerful tool for rapidly increasing molecular complexity. researchgate.net The this compound scaffold is an excellent candidate for MCRs due to its distinct functional groups.
The aminobenzoic acid core is known to participate in isocyanide-based MCRs like the Ugi reaction. researchgate.netresearchgate.net In such a reaction, the amino group and the carboxylic acid (or its ester derivative) can react with an aldehyde and an isocyanide to quickly generate complex, peptide-like structures. researchgate.net The presence of the bromine atom provides an additional handle for subsequent post-MCR modifications, such as cross-coupling reactions, further expanding the accessible chemical space. The development of novel MCRs involving this scaffold could provide a highly efficient route to libraries of structurally diverse and complex molecules for biological screening. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
